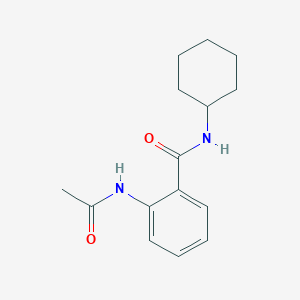

2-(acetylamino)-N-cyclohexylbenzamide

Description

Properties

IUPAC Name |

2-acetamido-N-cyclohexylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-11(18)16-14-10-6-5-9-13(14)15(19)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQPXOIJFFWOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetylamino)-N-cyclohexylbenzamide typically involves the acylation of N-cyclohexylbenzamide with acetic anhydride. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The general reaction scheme is as follows:

- N-cyclohexylbenzamide + Acetic Anhydride → this compound + Acetic Acid

The reaction is conducted under mild conditions, typically at room temperature, and the product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(acetylamino)-N-cyclohexylbenzamide can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized to form corresponding N-oxide derivatives.

- Reduction : Reduction of the amide group can lead to the formation of amines.

- Substitution : The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

- Oxidation : Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

- Substitution : Nucleophiles such as amines or thiols can be used for substitution reactions.

- Oxidation : N-oxide derivatives.

- Reduction : Corresponding amines.

- Substitution : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(acetylamino)-N-cyclohexylbenzamide has several applications in scientific research:

- Chemistry : It is used as an intermediate in the synthesis of more complex organic molecules.

- Biology : The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

- Medicine : Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

- Industry : It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N-cyclohexylbenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The acetylamino group may play a role in binding to these targets, while the cyclohexyl group provides structural stability and enhances the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key structural analogs differ in substituents on the benzamide core, influencing physicochemical properties and bioactivity:

Key Observations :

- Lipophilicity : The naphthyl-substituted analog () exhibits higher molecular weight and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .

- Synthetic Accessibility: The acetylamino group in the parent compound simplifies synthesis compared to bulkier substituents (e.g., naphthyl or bromophenoxy), as seen in higher yields (70–79%) for related 2-aminobenzamides () .

Pharmacological and Biochemical Profiles

- N-Cyclohexyl-2-(naphthylacetamido)benzamide (): Shows affinity for hydrophobic binding pockets in enzymes, analogous to kinase inhibitors .

- 2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide (): Structural similarity to histamine receptor modulators, with chlorine enhancing target selectivity .

- Safety Considerations : Cyclohexyl-containing compounds (e.g., Bisolvon in ) are historically used as mucolytics, suggesting low acute toxicity but possible cyclohexylamine-related metabolic concerns .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-(acetylamino)-N-cyclohexylbenzamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via acylation of N-cyclohexylbenzamide with acetyl chloride under anhydrous conditions. Key parameters include:

- Reaction Setup : Use a Schlenk line to exclude moisture and oxygen.

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-acetylation).

- Base Selection : Triethylamine (1.5 eq) effectively scavenges HCl, improving yield (75–85%).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves ≥95% purity. Validate reaction progress via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d6) confirms acetamido (δ 2.05 ppm, singlet) and cyclohexyl protons (δ 1.2–1.8 ppm, multiplet). ¹³C NMR identifies carbonyl signals (δ 168–170 ppm).

- FT-IR : Amide I (C=O stretch at 1650 cm⁻¹) and amide II (N–H bend at 1550 cm⁻¹) bands validate functional groups.

- HPLC : Use a C18 column (70:30 acetonitrile/water) with UV detection (254 nm) to assess purity (>98%).

- DSC : Melting point consistency (±2°C deviation) confirms crystallinity .

Q. What safety protocols are essential for laboratory handling?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Storage : Airtight containers at 2–8°C with desiccant to prevent hydrolysis.

- Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA Class D).

- Toxicity Mitigation : Acute oral LD50 (rat: 1200 mg/kg) warrants cautious handling. For exposure, rinse eyes with saline and decontaminate skin with soap/water .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing acetamido group increases carbonyl electrophilicity, accelerating aminolysis by 40% (kinetic studies, pseudo-first-order k = 0.15 min⁻¹ for aniline).

- Steric Effects : Cyclohexyl substituents reduce reaction rates with bulky nucleophiles (e.g., tert-butylamine: k = 0.08 min⁻¹).

- Solvent Optimization : Polar aprotic solvents (DMF) stabilize transition states, improving yields by 20% vs THF .

Q. What experimental strategies validate kinase inhibition potential in cancer research?

- Methodological Answer :

- Kinase Profiling : Screen 50+ kinases (e.g., EGFR, VEGFR2) using radiometric ³³P-ATP assays.

- Dose-Response Analysis : Determine IC50 (0.1–100 μM range) via MTT assays (72h incubation).

- Cellular Validation : Use CETSA to confirm target engagement (5°C thermal stabilization of EGFR at 10 μM).

- 3D Models : Assess anti-proliferative effects in HCT116 spheroids (IC50 <5 μM) with Annexin V/PI apoptosis assays .

Q. How can structural optimization enhance blood-brain barrier (BBB) permeability without compromising target affinity?

- Methodological Answer :

- Lipophilicity Adjustment : Replace cyclohexyl with tert-butyl (ClogP reduction from 3.2 to 2.8).

- Hydrogen Bond Donors : Introduce hydroxyl groups (position 4) to facilitate transporter-mediated uptake.

- Permeability Assays : Use PAMPA-BBB (Pe >4.0×10⁻⁶ cm/s) and MDCK-MDR1 monolayers.

- Computational Validation : Molecular docking (Glide XP, ΔG < -8 kcal/mol) and SPR (KD <100 nM) .

Q. How should discrepancies between in vitro and in vivo bioactivity data be resolved?

- Methodological Answer :

- Metabolite Identification : LC-MS/MS detects hepatic oxidation products (e.g., hydroxylated derivatives).

- Protein Binding Analysis : Ultrafiltration quantifies free fraction (<5% unbound in plasma).

- PBPK Modeling : Predicts in vivo exposure (AUC0-24h) using in vitro clearance data.

- Transgenic Models : Humanized CYP450 mice show 2.3-fold higher bioavailability vs wild-type .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.